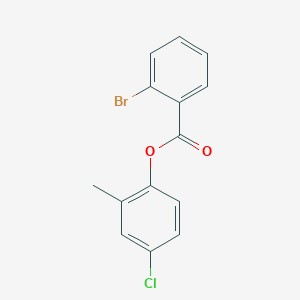![molecular formula C21H25N3O2S B5577509 (4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)
(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals that exhibit a complex molecular structure incorporating elements such as pyrazine, pyridine, and thieno groups. These compounds are of interest in organic chemistry due to their unique properties and potential applications in various fields including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds involves sequential reactions starting with specific reactants such as pentafluoropyridine, followed by reactions with sodium phenylsulfinate and appropriate diamines. This method demonstrates the ability to introduce various polysubstituted [6,6]-ring fused systems, indicating the versatility in synthesizing complex structures (Baron et al., 2005).
Molecular Structure Analysis
For compounds such as 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, crystallographic studies reveal the planarity of the pyrido-pyrazine fused-ring system and the orientation of substituents, providing insights into the structural characteristics of similar molecules (Sikine et al., 2018).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds are demonstrated through various model reactions with nucleophiles, leading to the creation of diverse polysubstituted systems. This showcases the reactive nature and potential for chemical modifications of such compounds (Baron et al., 2005).
Physical Properties Analysis
Although specific physical properties of the compound are not directly available, studies on similar structures often focus on analyzing properties such as solubility, melting points, and crystallinity, which are crucial for understanding their behavior in various environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are fundamental aspects that are studied to understand the compound's utility and potential applications. For instance, the synthesis and reactivity of pyrazoline and pyrimidine derivatives highlight the chemical versatility and potential bioactivity of related compounds (Khan et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study detailed the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, leading to various compounds with potential antimicrobial activity. This research underscores the versatility of pyrazole derivatives in pharmaceutical chemistry (El‐Emary, Al-muaikel, & Moustafa, 2002).
Biological Studies on Fused Pyrazoles
Another study synthesized ethylacetoacetate and nicotinohydrazide derivatives, yielding compounds evaluated for antimicrobial and antiviral testing. This highlights the potential of pyrazole-based compounds in developing new therapeutics (Joshi et al., 2010).
Coordination Complexes and Chemical Stability
Research into iron(II) and cobalt(II) complexes of tris-azinyl analogs, including pyrazine derivatives, provides insights into their electronic structures and stability. Such complexes are pivotal in catalysis and materials science (Cook, Tuna, & Halcrow, 2013).
Analgesic Studies
A study on the synthesis of 2-pyrazolines explored their analgesic activity, comparing them to standard drugs. This research indicates the potential of pyrazoline derivatives in pain management (Sridhar & Rajendraprasad, 2012).
Green Synthesis and Antibacterial Activity
Research on the green synthesis of pyrazoline and pyrimidine derivatives from 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone demonstrated notable antibacterial activity. This study showcases the environmental benefits and pharmaceutical potential of such compounds (Khan et al., 2014).
Eigenschaften
IUPAC Name |
(4aS,7aR)-1-[(E)-3-phenylprop-2-enyl]-4-(pyridin-2-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-27(26)16-20-21(17-27)24(15-19-10-4-5-11-22-19)14-13-23(20)12-6-9-18-7-2-1-3-8-18/h1-11,20-21H,12-17H2/b9-6+/t20-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRKMCGRJWMGFO-AWTHQZBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1CC=CC3=CC=CC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1C/C=C/C3=CC=CC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)
![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)




![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)
![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)
![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)

![N-(4-methoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5577519.png)
![4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)

